molecular formula C7H4BrClN2S B3249735 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 19673-93-9

6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B3249735
CAS No.: 19673-93-9
M. Wt: 263.54 g/mol
InChI Key: CHIINVWPJBFLCY-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine (CAS 19673-93-9) is a high-value, multifunctional heterocyclic building block extensively employed in medicinal chemistry and organic synthesis. This compound features a thieno[2,3-d]pyrimidine core, a privileged scaffold in drug discovery, strategically functionalized with bromo and chloro substituants that serve as orthogonal reactive sites for sequential cross-coupling and nucleophilic substitution reactions . This allows researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies. The synthetic value of this scaffold is highlighted by improved and scalable preparation methods, which achieve high overall yields through a sequence involving the Gewald reaction, pyrimidone formation, bromination, and chlorination . This robust synthesis supports its use in large-scale research applications. As a key intermediate, its primary research value lies in the development of potential therapeutic agents, with published applications spanning the exploration of kinase inhibitors and other biologically active molecules . The methyl group at the 5-position fine-tunes the compound's steric and electronic properties, influencing the pharmacokinetic and binding profiles of resulting candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the provided Safety Data Sheet. It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-4-6(9)10-2-11-7(4)12-5(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIINVWPJBFLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine and Its Derivatives

Retrosynthetic Analysis of the 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine Core

A logical retrosynthetic analysis of this compound (I) reveals a convergent synthetic strategy. The analysis begins by disconnecting the two halogen atoms, which are typically introduced in the final stages of the synthesis.

The C4-Cl bond can be retrosynthetically disconnected to a hydroxyl or oxo group at the C-4 position (II). This transformation is a common forward reaction involving chlorinating agents like phosphorus oxychloride (POCl₃). Subsequently, the C6-Br bond can be disconnected, leading to the precursor 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (III). This step corresponds to an electrophilic bromination of the electron-rich thiophene (B33073) ring.

The thieno[2,3-d]pyrimidine (B153573) core (III) can be further deconstructed. A C-N bond disconnection in the pyrimidine (B1678525) ring reveals a 2-aminothiophene precursor, specifically a 2-amino-4-methylthiophene-3-carboxylate or a related derivative (IV), and a one-carbon source such as formamide (B127407). This step represents a cyclocondensation reaction to form the pyrimidine ring.

Finally, the 2-amino-4-methylthiophene precursor (IV) is disconnected via the Gewald reaction pathway. This breaks the thiophene ring down into three simple, commercially available starting materials: acetone (B3395972) (to provide the C5-methyl and C4 carbons), an activated nitrile like ethyl cyanoacetate (B8463686), and elemental sulfur. This retrosynthetic pathway provides a clear and efficient roadmap for the laboratory synthesis of the target compound from basic building blocks.

Retrosynthetic analysis of this compound.
Figure 1: Retrosynthetic pathway for this compound (I).

Precursor Synthesis and Cyclization Reactions for the Thieno[2,3-d]pyrimidine Scaffold

The construction of the core thieno[2,3-d]pyrimidine scaffold is a foundational aspect of the synthesis, beginning with the formation of a polysubstituted thiophene ring, which is then used as a template to annulate the pyrimidine ring.

The Gewald reaction is a versatile and widely used multi-component condensation for the synthesis of 2-aminothiophenes. mdpi.com This one-pot reaction combines a ketone or aldehyde, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a basic catalyst, such as morpholine (B109124) or triethylamine. nih.gov

For the synthesis of the precursor to this compound, the Gewald reaction is employed using acetone as the ketone component, which provides the carbon backbone for C4 and the C5-methyl group of the final product. The other reactants are typically ethyl cyanoacetate and elemental sulfur.

The reaction mechanism initiates with a Knoevenagel condensation between acetone and ethyl cyanoacetate, catalyzed by the base, to form an α,β-unsaturated intermediate. mdpi.com This is followed by the addition of sulfur. The precise mechanism of sulfur addition and subsequent cyclization is complex but ultimately leads to the formation of the highly substituted ethyl 2-amino-4-methylthiophene-3-carboxylate. This thiophene derivative is the key building block for the subsequent pyrimidine ring formation.

Reactant 1Reactant 2Reactant 3BaseProductReference
AcetoneEthyl CyanoacetateSulfurMorpholineEthyl 2-amino-4-methylthiophene-3-carboxylate nih.gov
CyclohexanoneEthyl CyanoacetateSulfurMorpholineEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov
PyranoneMalononitrileSulfurTriethylamine2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile

With the substituted 2-aminothiophene in hand, the next step is the construction of the fused pyrimidine ring. This is typically achieved through a cyclocondensation reaction between the 2-amino group and the adjacent ester or nitrile function on the thiophene ring with a suitable one-carbon electrophile.

A common and effective method involves heating the ethyl 2-amino-4-methylthiophene-3-carboxylate with formamide. In this reaction, formamide serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring. The reaction proceeds via an initial acylation of the amino group followed by intramolecular cyclization and dehydration to yield 5-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate exists in tautomeric equilibrium with its 4-hydroxy counterpart and is the direct precursor for the subsequent halogenation steps.

Thiophene PrecursorReagentProductReference
Ethyl 2-amino-4-methylthiophene-3-carboxylateFormamide5-Methylthieno[2,3-d]pyrimidin-4(3H)-one nih.gov
2-Aminothiophene-3-carbonitrileFormamidine AcetateThieno[2,3-d]pyrimidin-4-amine
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateChloroformamidine hydrochloride2-Amino-5,6,7,8-tetrahydrobenzo mdpi.comijper.orgthieno[2,3-d]pyrimidin-4(3H)-one nih.gov

Introduction and Functionalization of Halogen Substituents

The final stage of the synthesis involves the sequential and regioselective introduction of the bromine and chlorine atoms onto the 5-methylthieno[2,3-d]pyrimidin-4(3H)-one core.

The bromination of the thieno[2,3-d]pyrimidine core occurs at the C-6 position, which is part of the electron-rich thiophene ring. This position is analogous to the C-5 position of thiophene, which is known to be highly susceptible to electrophilic aromatic substitution.

The reaction is typically carried out by treating 5-methylthieno[2,3-d]pyrimidin-4(3H)-one with an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often used in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid. nih.gov The reaction proceeds with high regioselectivity for the C-6 position due to the activating effect of the fused ring system and the sulfur atom, directing the electrophile to this site. This step yields 6-bromo-5-methylthieno[2,3-d]pyrimidin-4(3H)-one. A multi-step synthesis reported in the literature includes a key bromination step of a thieno[2,3-d]pyrimidine intermediate using bromine in acetic acid. chemicalbook.com

SubstrateBrominating AgentSolventProductReference
5-Methylthieno[2,3-d]pyrimidin-4(3H)-oneN-Bromosuccinimide (NBS)Acetic Acid6-Bromo-5-methylthieno[2,3-d]pyrimidin-4(3H)-one nih.gov
Uridine1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DMF5-Bromouridine nih.gov
Thieno[2,3-d]pyrimidine intermediateBromine / Sodium AcetateAcetic Acid5-Bromothieno[2,3-d]pyrimidine intermediate chemicalbook.com

The final step in the synthesis of this compound is the conversion of the 4-oxo group of 6-bromo-5-methylthieno[2,3-d]pyrimidin-4(3H)-one into a chloro group. This transformation is crucial for enabling subsequent nucleophilic substitution reactions at this position if desired for derivative synthesis.

This chlorination is reliably achieved by treating the 4-oxo intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The reaction is often performed using POCl₃ as both the reagent and the solvent, typically at reflux temperatures. In some cases, a high-boiling solvent like toluene (B28343) and a base such as pyridine (B92270) or N,N-diethylaniline are added to facilitate the reaction. nih.gov The reaction proceeds via the conversion of the 4-oxo group into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the final product, this compound.

Stereoselective and Regioselective Introduction of the C-5 Methyl Group

The introduction of the methyl group at the C-5 position of the thieno[2,3-d]pyrimidine core is a critical step that defines the substitution pattern of the final molecule. The regioselectivity of this methylation is typically controlled by the synthetic strategy employed, primarily through the construction of the thiophene ring with the methyl group already incorporated. This approach ensures the specific placement of the methyl group at the desired C-5 position of the fused heterocyclic system.

One of the foundational methods for constructing the substituted thiophene precursor is the Gewald reaction. This multicomponent reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. To achieve the C-5 methylation for thieno[2,3-d]pyrimidine synthesis, a starting ketone with a methyl group at the alpha-position is utilized. This ensures that the resulting 2-aminothiophene intermediate, which is the precursor to the thieno[2,3-d]pyrimidine ring system, already possesses the methyl group at the position that will become C-5 of the final fused ring structure.

For instance, in the synthesis of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, the synthetic pathway commences with the formation of a 2-amino-4,5-dimethylthiophene-3-carbonitrile. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one core, carrying the methyl group at the C-5 position. This strategy effectively dictates the regiochemistry of the final product from the outset of the synthesis.

As the C-5 position is part of an aromatic thiophene ring, the introduction of the methyl group does not create a chiral center. Consequently, considerations of stereoselectivity are not applicable in this context. The primary challenge lies in achieving the desired regiochemical outcome, which is efficiently addressed by incorporating the methyl group into the acyclic precursors before the construction of the thiophene ring.

Optimization of Synthetic Pathways and Reaction Conditions

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the synthesis of thieno[2,3-d]pyrimidine derivatives. Different steps in the synthetic sequence may require different solvent and temperature conditions to achieve optimal results.

In the synthesis of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, dimethylformamide (DMF) is employed as the solvent for the reaction of the parent thienopyrimidinone with various electrophiles. The reaction is initiated at a reduced temperature of 0-5°C for the addition of sodium hydride, a strong base, to deprotonate the pyrimidinone. This controlled temperature is essential to manage the exothermic nature of the reaction and prevent side reactions. Following the deprotonation, the reaction mixture is stirred for an extended period at this low temperature before the addition of the electrophile, after which the reaction proceeds for 24 hours. This careful temperature management is key to ensuring the desired substitution occurs efficiently.

The following table summarizes the solvent and temperature conditions used in a specific synthetic step for a derivative of the target compound:

Reactant Reagent Solvent Temperature Reaction Time
2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneSodium Hydride, 4-fluorobenzoyl chlorideDMF0-5°C24 hr
2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneSodium Hydride, 2-(trifluoromethyl)benzoyl chlorideDMF0-5°C24 hr

This data is illustrative of the conditions used for the synthesis of related derivatives.

The efficiency of the synthesis of this compound and its analogues is also heavily dependent on the catalyst systems and the stoichiometry of the reagents used.

In the preparation of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives, the stoichiometry of the base and the electrophile is carefully controlled to drive the reaction to completion. For the deprotonation step, a significant excess of sodium hydride (4 equivalents) is used relative to the starting thienopyrimidinone (1 equivalent). This ensures complete formation of the nucleophilic anion. Subsequently, the electrophile, such as 4-fluorobenzoyl chloride or 2-(trifluoromethyl)benzoyl chloride, is added in a smaller excess (1.5 equivalents) to react with the anion.

The table below details the reagent stoichiometry used in the synthesis of these derivatives:

Starting Material Base Electrophile
2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.002 mol)Sodium Hydride (0.008 mol)4-fluorobenzoyl chloride (0.003 mol)
2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (0.002 mol)Sodium Hydride (0.008 mol)2-(trifluoromethyl)benzoyl chloride (0.003 mol)

This data is illustrative of the stoichiometry used for the synthesis of related derivatives.

While specific catalyst systems for the direct synthesis of this compound are not detailed in the provided context, the broader field of thieno[2,3-d]pyrimidine synthesis often employs various catalysts for steps such as cross-coupling reactions to introduce substituents at different positions on the heterocyclic core. The selection of an appropriate catalyst and its loading are critical for achieving high yields and selectivity in such transformations.

Chemical Reactivity and Transformations of 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 (Chlorine Displacement)

The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine (B153573) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of functional groups at this position, primarily driven by the electron-withdrawing nature of the pyrimidine (B1678525) nitrogen atoms.

The displacement of the C-4 chlorine by various amine nucleophiles is a well-documented and efficient transformation. This reaction typically proceeds under mild conditions to furnish the corresponding 4-amino-thieno[2,3-d]pyrimidine derivatives. For instance, the reaction of 6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine with primary amines like (R)-1-phenylethylamine readily yields the N-substituted product. researchgate.net This substitution is a key step in synthetic pathways aimed at producing complex molecules, often as intermediates for subsequent reactions like cross-coupling at the C-6 position. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines

ReactantNucleophileProductReference
This compound(R)-1-Phenylethylamine(R)-N-(1-Phenylethyl)-6-bromo-5-methylthieno[2,3-d]pyrimidin-4-amine researchgate.net

This table is illustrative of the SNAr reaction at the C-4 position.

Based on the established reactivity of 4-chloropyrimidine (B154816) systems, the C-4 chlorine atom of this compound is also an active site for substitution by oxygen and sulfur nucleophiles. Reactions with alkoxides (from alcohols) or thiolates (from thiols) are expected to proceed smoothly to form 4-alkoxy and 4-thioether derivatives, respectively. While specific examples detailing these reactions on the this compound substrate are not extensively detailed in the surveyed literature, this transformation is a fundamental aspect of pyrimidine chemistry. For related thienopyrimidine structures, the coupling of alcohols to form 4-alkoxy derivatives has been noted. researchgate.net

Reactivity of the Bromine Atom at C-6 (e.g., Cross-Coupling Reactions)

The bromine atom at the C-6 position on the thiophene (B33073) ring provides a versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.

Research has demonstrated that selective mono-arylation at the C-6 position can be achieved, even in the presence of the C-4 chlorine. researchgate.net The selectivity of this reaction is highly dependent on the catalyst system and reaction conditions. For example, using palladium catalysts with less electron-rich ligands, such as Pd(OAc)₂ or Pd₂(dba)₃, favors the Suzuki coupling at the C-6 bromine over the C-4 chlorine. researchgate.net Conversely, more electron-rich phosphine (B1218219) ligands can lead to a mixture of mono- and di-coupled products. researchgate.net

Furthermore, the C-6 bromine remains reactive after the C-4 chlorine has been substituted. Following the synthesis of 4-amino derivatives, subsequent Suzuki couplings at the C-6 position proceed efficiently, often in high yields (>70%), to produce 4-amino-6-aryl-5-methylthieno[2,3-d]pyrimidines. researchgate.net

Table 2: Conditions for Selective Suzuki Cross-Coupling at C-6

SubstrateCatalystOutcomeReference
6-Bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017)Pd(OAc)₂ or Pd₂(dba)₃High selectivity for mono-arylation at C-6 researchgate.net
6-Bromo-4-chlorothieno[2,3-d]pyrimidinePd(PPh₃)₄Lower selectivity, ratio of mono- to di-coupled product is sensitive to water content researchgate.net
(R)-N-(1-Phenylethyl)-6-bromo-5-methylthieno[2,3-d]pyrimidin-4-aminePd(PPh₃)₄Efficient coupling at C-6 with various boronic acids (>70% yield) researchgate.net

This table summarizes catalyst-dependent selectivity in Suzuki cross-coupling reactions.

Transformations Involving the C-5 Methyl Group

The methyl group at the C-5 position is another potential site for chemical modification, although it is generally less reactive than the halogenated positions on the heterocyclic core. Transformations typically require conditions that facilitate reactions at a benzylic-type position.

The oxidation of the C-5 methyl group to an aldehyde or a carboxylic acid represents a potential route for further functionalization of the thieno[2,3-d]pyrimidine scaffold. Such transformations would typically involve strong oxidizing agents. However, literature specifically detailing the controlled oxidation of the 5-methyl group on this compound is limited, indicating that this may be a less common synthetic strategy or one that presents challenges in selectivity given the other reactive sites on the molecule. Studies on related thienopyridines have focused on the oxidation of the heterocyclic rings rather than alkyl substituents. nih.gov

The C-5 methyl group could potentially undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to yield a 5-(bromomethyl) derivative. This transformation would install a reactive electrophilic site, enabling subsequent nucleophilic substitutions to introduce a variety of new functionalities. As with oxidation, specific documented examples of the halogenation of the C-5 methyl group for this particular compound are not readily found in scientific literature, suggesting this transformation is not a primary focus of reported synthetic efforts.

Further Annulation and Cyclization Reactions to Form Fused Heterocycles

The this compound core is a prime candidate for the construction of more complex, fused heterocyclic systems. The presence of reactive halogen atoms at the C4 and C6 positions allows for sequential or selective reactions with binucleophiles, leading to the formation of additional rings. These annulation and cyclization reactions are pivotal in the generation of novel chemical entities with potential biological activities.

While specific examples starting directly from this compound are not extensively documented in the literature, the known reactivity of the thieno[2,3-d]pyrimidine nucleus allows for the prediction of several key transformations. The general strategy involves the initial displacement of one of the halogen atoms by a nucleophile, which then carries a second reactive group that can undergo an intramolecular cyclization to form a new ring.

One of the most common approaches to forming fused triazole rings is through the reaction with hydrazine (B178648) or its derivatives. For instance, the reaction of a 4-chlorothienopyrimidine with hydrazine hydrate (B1144303) can lead to the formation of a hydrazinyl intermediate. Subsequent intramolecular cyclization, often facilitated by heat or acid catalysis, can result in the formation of a triazolo[4,3-c]thieno[2,3-d]pyrimidine system. The bromine at the C6 position could then be used for further functionalization.

Similarly, reaction with other binucleophiles can be envisioned. For example, reaction with ethylenediamine (B42938) would be expected to yield an aminoethylamino-substituted thienopyrimidine, which could then be cyclized to form a fused piperazine (B1678402) or diazepine (B8756704) ring, depending on the reaction conditions. The use of reagents like 2-aminoethanol or 2-aminothiophenol (B119425) could lead to the formation of fused oxazine (B8389632) or thiazinė rings, respectively.

The following table summarizes potential annulation and cyclization reactions based on the known chemistry of related thienopyrimidine systems.

BinucleophilePotential Fused Heterocycle
Hydrazine HydrateTriazolo[4,3-c]thieno[2,3-d]pyrimidine
Substituted HydrazinesSubstituted Triazolo[4,3-c]thieno[2,3-d]pyrimidines
EthylenediaminePiperazino[1,2-c]thieno[2,3-d]pyrimidine
2-AminoethanolOxazolo[3,2-c]thieno[2,3-d]pyrimidine
2-AminothiophenolThiazolo[3,2-c]thieno[2,3-d]pyrimidine

These reactions significantly expand the chemical space accessible from this compound, providing a pathway to a diverse range of polycyclic aromatic systems.

Comparative Reactivity Studies with Isomeric Thienopyrimidines

The differential reactivity of the two halogen substituents in this compound is a key aspect of its synthetic utility. The electronic environment of the pyrimidine and thiophene rings, along with the inherent differences in the carbon-halogen bond strengths, dictates the site of preferential reaction.

Studies on the closely related 6-bromo-4-chlorothieno[2,3-d]pyrimidine have provided valuable insights into this differential reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. Research has shown that selective Suzuki-Miyaura coupling reactions can be achieved, with the C-6 bromo substituent being significantly more reactive than the C-4 chloro substituent under specific catalytic conditions.

In a study investigating the synthesis of 6-aryl-thieno[2,3-d]pyrimidines, it was demonstrated that the Suzuki coupling of 6-bromo-4-chlorothieno[2,3-d]pyrimidine with various arylboronic acids selectively occurred at the C-6 position, leaving the C-4 chloro group intact. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst.

The following table summarizes the typical reactivity observed in Suzuki coupling reactions with 6-bromo-4-chlorothieno[2,3-d]pyrimidine.

Reaction TypePosition of ReactivityTypical ConditionsProduct Type
Suzuki-Miyaura CouplingC-6Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °C6-Aryl-4-chlorothieno[2,3-d]pyrimidine

The presence of the 5-methyl group in this compound is expected to exert a minor electronic effect on the thiophene ring. The electron-donating nature of the methyl group may slightly increase the electron density of the thiophene ring, potentially modulating the reactivity of the C-6 bromo substituent. However, the fundamental difference in reactivity between the bromo and chloro substituents is anticipated to remain the dominant factor in selective transformations.

This differential reactivity allows for a stepwise functionalization of the thieno[2,3-d]pyrimidine core. For instance, the C-6 position can be first modified via a Suzuki or other palladium-catalyzed coupling reaction, followed by a subsequent nucleophilic aromatic substitution at the C-4 position. This orthogonal reactivity is a powerful tool for the synthesis of highly substituted and complex thienopyrimidine derivatives.

In the absence of a metal catalyst, nucleophilic aromatic substitution reactions with amines or other strong nucleophiles would typically be expected to occur preferentially at the more electron-deficient C-4 position of the pyrimidine ring. The chlorine at this position is activated by the two adjacent nitrogen atoms of the pyrimidine ring, making it a good leaving group in SNAr reactions.

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine Derivatives

Elucidation of Key Pharmacophoric Features within the Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine (B153573) core possesses distinct pharmacophoric features that are essential for its interaction with various biological targets. Its efficacy stems from a combination of hydrogen bonding capabilities and the specific geometry of the fused ring system.

Hydrogen Bonding: The pyrimidine (B1678525) ring is rich in nitrogen atoms that act as hydrogen bond acceptors and donors, mimicking the interactions of adenine (B156593) with the hinge region of kinase enzymes. rsc.org For instance, in studies of dihydrofolate reductase (DHFR) inhibitors, the nitrogen atom at position 1 and an amino group at position 2 were found to be critical for forming a salt bridge with the key amino acid Glu30. researchgate.net Similarly, the 4-oxo group is crucial for hydrogen bonding with residues like Asp951 and Val946 in the active site of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov

Substituent Positions: The key positions for substitution on the thieno[2,3-d]pyrimidine scaffold are C2, C4, C5, and C6. Modifications at these sites allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The C4 position is frequently used to introduce side chains that can access deeper pockets within the enzyme active site, while substituents at C5 and C6 can modulate interactions with the solvent-exposed region or other nearby pockets.

A generalized pharmacophore model for thieno[2,3-d]pyrimidine-based inhibitors often includes a hydrogen bond acceptor/donor unit on the pyrimidine ring, a hydrophobic aromatic region from the fused rings, and specific acceptor/donor points on the substituents tailored to the target enzyme. researchgate.net

Impact of Halogen Substituents (Bromine and Chlorine) on Biological Potency and Selectivity

The halogens in 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine play distinct and significant roles in both chemical synthesis and biological activity.

The chlorine atom at the C-4 position is a pivotal feature. Chemically, it serves as an excellent leaving group, making the C-4 position highly reactive and ideal for introducing a wide array of substituents via nucleophilic substitution. nih.govmdpi.com This synthetic handle is frequently exploited to generate large libraries of derivatives with diverse functionalities, such as different amines, to explore the SAR. researchgate.net Biologically, the electronegative chlorine atom can influence the electronic properties of the pyrimidine ring and may participate in dipole-dipole or halogen bonding interactions within the active site, thereby enhancing binding affinity. For example, in related heterocyclic scaffolds like thiazolo[4,5-d]pyrimidines, the introduction of a chlorine atom was shown to increase cytotoxic activity compared to non-halogenated analogs. mdpi.com

The bromine atom at the C-6 position significantly impacts the molecule's physicochemical properties. Its primary contributions include:

Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains. This type of interaction is increasingly recognized as a valuable tool for improving ligand affinity and selectivity.

Steric Influence: The size of the bromine atom can provide beneficial steric bulk, forcing the molecule into a specific conformation required for optimal binding or creating favorable contacts within a hydrophobic pocket.

Table 1: Comparison of Biological Activity in Halogenated Heterocyclic Compounds

Compound ScaffoldSubstituentTarget/AssayObserved Activity/PotencyReference
Thiazolo[4,5-d]pyrimidine7-OxoAnticancer (NCI-60)Moderate Activity mdpi.com
Thiazolo[4,5-d]pyrimidine7-ChloroAnticancer (NCI-60)Increased Activity (Mean Growth % decreased to 20-64%) mdpi.com
Thieno[2,3-d]pyrimidine4-ChloroSynthetic IntermediateServes as a reactive site for introducing various amine groups to modulate activity. nih.govmdpi.com

Structure-Based Design Principles for Optimizing Biological Activity

Structure-based drug design (SBDD) is a powerful strategy for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. This approach relies on knowledge of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, to design ligands that bind with high affinity and selectivity. researchgate.netekb.eg

Key SBDD principles applied to this scaffold include:

Hinge Region Targeting: The primary interaction involves forming one or more hydrogen bonds between the pyrimidine portion of the scaffold and the "hinge" region of the kinase ATP-binding site. rsc.org

Exploiting Hydrophobic Pockets: Substituents at the C-4, C-5, and C-6 positions are designed to extend into and occupy nearby hydrophobic pockets, maximizing favorable van der Waals contacts. Molecular docking studies for VEGFR-2 inhibitors have shown how different side chains can be accommodated in these pockets. nih.gov

Introducing Specific Interactions: Rational design can introduce polar groups on substituents that form additional hydrogen bonds or salt bridges with specific residues in the active site, thereby increasing potency.

Improving Selectivity: By identifying structural differences between the active sites of the target and off-target proteins, substituents can be designed to exploit these differences. For example, a bulky group might be introduced that fits into a large pocket in the target enzyme but clashes with the corresponding region in a closely related off-target enzyme.

X-ray crystallography of thieno[2,3-d]pyrimidine analogs bound to GARFTase has provided a clear blueprint for SBDD, revealing the precise interactions that anchor the ligand in the active site. nih.gov

Table 2: Key Interactions of Thieno[2,3-d]pyrimidine Ligands with GARFTase

Ligand MoietyInteraction TypeInteracting Residue(s)Reference
2-NH₂ GroupHydrogen BondLeu899, Glu948 nih.gov
N1-HHydrogen BondAla947 nih.gov
4-Oxo GroupHydrogen BondAsp951, Val946, Gly953 nih.gov
Bicyclic Scaffoldπ-π StackingPhe315 nih.gov
L-glutamate MoietySalt BridgeLys483 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thienopyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For thieno[2,3-d]pyrimidine derivatives, QSAR studies are instrumental in predicting the potency of novel analogs and prioritizing them for synthesis. ekb.eg

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods generate 3D models that visualize the regions around the molecular scaffold where specific physicochemical properties are predicted to enhance or diminish biological activity. researchgate.net

A typical QSAR study for thienopyrimidine derivatives involves:

Dataset Assembly: A series of synthesized compounds with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common substructure, typically the rigid thieno[2,3-d]pyrimidine core.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates the calculated fields (descriptors) with the observed biological activities.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.

The resulting 3D-QSAR contour maps highlight favorable and unfavorable regions for substitution, providing clear guidance for designing new derivatives with improved activity. researchgate.net For example, a map might indicate that a bulky, hydrophobic substituent is favored at the C-4 position, while an electron-donating group is detrimental at the C-6 position.

Mechanistic Investigations of Biological Activities of Thienopyrimidine Analogs, Relevant to 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine

Identification and Characterization of Molecular Targets (In Vitro)

The biological activity of thienopyrimidine analogs begins with their interaction with specific molecular targets. In vitro studies have been crucial in identifying and characterizing these targets, which are primarily enzymes and receptors involved in critical cellular processes.

Enzyme Inhibition Studies (e.g., Kinases, Dihydrofolate Reductase, TrmD)

Thienopyrimidine derivatives have been identified as potent inhibitors of several key enzymes. researchgate.net

Kinases: Protein kinases are a major class of enzymes targeted by thienopyrimidine analogs due to their central role in cell signaling pathways that regulate cell proliferation, growth, and survival. mdpi.comnih.gov Overexpression or mutation of these enzymes is a hallmark of many cancers. researchgate.net Thienopyrimidine derivatives have shown inhibitory activity against various kinases, including:

Phosphoinositide 3-kinase (PI3K): The PI3K-Akt-mTOR pathway is crucial for cell growth and survival. Thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3Kα, a key isoform in this pathway. researchgate.net For example, compound 9a in one study demonstrated a half-maximal inhibitory concentration (IC50) of 9.47 µM against PI3Kα. researchgate.net

Aurora Kinases: These enzymes are essential for cell division (mitosis), and their inhibition is a therapeutic strategy in cancer. Potent thienopyrimidine derivatives have been developed as Aurora kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range. nih.gov

Other Kinases: The thienopyrimidine scaffold has been successfully used to develop inhibitors for a wide range of other kinases, including IKKβ and FLT3, highlighting its versatility as a pharmacophore in cancer drug discovery. nih.govnuph.edu.ua

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolism pathway, responsible for producing tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids. acs.org Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While many antifolates like methotrexate (B535133) target DHFR, research has also explored thieno[2,3-d]pyrimidine-based compounds as inhibitors of enzymes within the broader one-carbon metabolism pathway. For instance, 6-substituted thieno[2,3-d]pyrimidine (B153573) analogs have been identified as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), two key enzymes in the de novo purine (B94841) biosynthesis pathway. nih.gov

tRNA (Guanine37-N1)-Methyltransferase (TrmD): TrmD is an essential enzyme in bacteria responsible for modifying tRNA, a process critical for accurate protein synthesis. Its absence in eukaryotes makes it an attractive target for developing novel antibiotics. A series of thienopyrimidinone derivatives have been synthesized and shown to be potent inhibitors of TrmD, with some achieving nanomolar potency in vitro. These inhibitors can trigger a unique conformational change in the enzyme's active site, blocking its function.

Compound CategoryTarget EnzymeIC50 ValueSource(s)
Thienopyrimidine Derivative 9a PI3Kα9.47 µM researchgate.net
Thienopyrimidine DerivativesAurora B Kinase0.2 nM and 3.8 nM nih.gov
Thienopyrimidinone DerivativesTrmDNanomolar range
6-Substituted Thieno[2,3-d]pyrimidinesGARFTase, AICARFTaseVaries by compound nih.gov

Receptor Binding and Modulation (e.g., VEGFR-2 Kinase)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. In cancer, tumors induce angiogenesis to secure a supply of oxygen and nutrients, making the inhibition of VEGFR-2 a crucial anti-cancer strategy.

Numerous studies have identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of VEGFR-2. These compounds typically function by competing with ATP for its binding site on the kinase domain of the receptor, thereby preventing the signal transduction cascades that lead to endothelial cell proliferation and migration. researchgate.net

For example, a series of novel thieno[2,3-d]pyrimidine derivatives demonstrated potent, dose-related inhibition of VEGFR-2 with IC50 values in the nanomolar range; compounds 21b , 21c , and 21e exhibited IC50 values of 33.4, 47.0, and 21 nM, respectively. mdpi.com Another study found that compound 17f was a highly active VEGFR-2 inhibitor with an IC50 value of 0.23 µM. Some thienopyrimidine analogs have been developed as dual inhibitors, targeting both VEGFR-2 and other receptors like the Epidermal Growth Factor Receptor (EGFR), which can lead to a broader and more potent anticancer effect.

CompoundTarget ReceptorIC50 ValueSource(s)
Compound 21e VEGFR-221 nM mdpi.com
Compound 21b VEGFR-233.4 nM mdpi.com
Compound 21c VEGFR-247.0 nM mdpi.com
Compound 17f VEGFR-20.23 µM
Compound 5f VEGFR-21.23 µM
Compound 5f EGFRPotent (1.18x erlotinib)

Cellular Pathway Modulation (In Vitro)

By inhibiting their molecular targets, thienopyrimidine analogs modulate key cellular pathways, leading to observable effects on cell behavior, particularly proliferation and survival.

Interference with Cell Proliferation and Viability

A primary outcome of the enzyme and receptor inhibition described above is a potent antiproliferative effect on cancer cells. Thienopyrimidine derivatives have demonstrated cytotoxicity against a wide panel of human cancer cell lines, including those from breast, colon, ovarian, and brain cancers. nih.gov

For instance, one study synthesized a series of 13 thieno[2,3-d]pyrimidine derivatives and tested them against various cancer cell lines. The most potent compound, 6j , was highly effective against colon (HCT116), brain (LN-229), and ovarian (A2780) cancer cells, with IC50 values ranging from 0.6 to 1.2 µM, while showing significantly less toxicity to normal cells. nih.gov Another study focusing on VEGFR-2 inhibition found that its lead compounds showed excellent anticancer activity against HCT-116 (colon) and HepG2 (liver) cancer cell lines. This interference with proliferation is often mediated by inducing cell cycle arrest, typically at the G2/M phase, which prevents the cells from dividing, and by triggering apoptosis (programmed cell death). nih.gov

CompoundCell LineCancer TypeIC50 ValueSource(s)
Compound 6j HCT116Colon0.6 - 1.2 µM nih.gov
Compound 6j A2780Ovarian0.6 - 1.2 µM nih.gov
Compound 17f HCT-116Colon2.80 µM
Compound 17f HepG2Liver4.10 µM
Compound 5f MCF-7BreastPotent (1.73x erlotinib)
Compound 6b MDA-231Breast5.91 µM

Insights into Mechanism of Action through Biochemical Assays

The mechanistic details of thienopyrimidine analogs have been elucidated through a variety of biochemical and cellular assays. These laboratory techniques provide quantitative data on the compounds' effects on specific targets and whole cells.

In Vitro Kinase Assays: These are fundamental for identifying molecular targets. By incubating a purified kinase (like VEGFR-2) with its substrate (ATP) and the test compound, researchers can directly measure the inhibition of enzyme activity. mdpi.com These assays are used to determine IC50 values, providing a quantitative measure of a compound's potency. mdpi.com

Cell Viability and Proliferation Assays: Techniques such as the MTT and Sulforhodamine-B (SRB) assays are widely used to assess the cytotoxic effects of compounds on cancer cell lines. These colorimetric assays measure the metabolic activity of living cells, allowing for the calculation of IC50 values that reflect a compound's ability to inhibit cell growth and proliferation. nih.gov

Cell Cycle Analysis: Using flow cytometry, researchers can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with thienopyrimidine analogs often results in an accumulation of cells in the G2/M phase, providing direct evidence of mitotic arrest.

Apoptosis Assays: The induction of programmed cell death is a key mechanism for many anticancer drugs. Assays can confirm apoptosis by detecting markers like caspase activation or changes in gene expression. For example, quantitative real-time PCR (qRT-PCR) can measure the upregulation of pro-apoptotic genes (like BAX, caspase-8, and caspase-9) following treatment with a thienopyrimidine derivative.

Tubulin Polymerization Assays: To confirm a microtubule-targeting mechanism, researchers use in vitro assays with purified tubulin. These experiments can demonstrate that a compound directly inhibits the polymerization of tubulin into microtubules, as was shown for the "Microtubins."

Wound Healing/Migration Assays: To assess the impact on cell migration, a critical aspect of metastasis, a "wound" is created in a confluent monolayer of cancer cells. The ability of a compound to prevent cells from migrating and closing the wound provides insight into its anti-metastatic potential.

Through these combined assays, a comprehensive picture emerges: thienopyrimidine analogs bind to and inhibit specific molecular targets, which in turn disrupts cellular pathways controlling proliferation and survival, leading to cell cycle arrest, apoptosis, and a reduction in cancer cell viability.

In Vitro Biological Evaluation and Potential Therapeutic Applications of Thienopyrimidine Derivatives

Antimicrobial Activity Studies (In Vitro)

Thieno[2,3-d]pyrimidine (B153573) derivatives have been identified as a promising class of antimicrobial agents. pensoft.net Their efficacy has been demonstrated against a variety of bacterial and fungal pathogens, with some derivatives showing potent activity against drug-resistant strains. pensoft.netnih.gov

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov In one study, a series of N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid demonstrated high activity against Staphylococcus aureus and Bacillus subtilis. pensoft.net Another study focusing on thieno[2,3-d]pyrimidinediones found two compounds with potent activity (MIC values of 2–16 mg/L) against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov However, activity against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa was generally weaker, with MIC values often in the range of 16 to over 32 mg/L. pensoft.netnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Class Bacterial Strain Activity Measurement (MIC) Reference
Thieno[2,3-d]pyrimidinediones Staphylococcus aureus (MRSA) 2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinediones Vancomycin-Resistant Enterococci (VRE) 2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinediones Pseudomonas aeruginosa 16 to >32 mg/L nih.gov
N-benzylamides Staphylococcus aureus High Activity (Agar-well diffusion) pensoft.net
N-benzylamides Bacillus subtilis High Activity (Agar-well diffusion) pensoft.net

The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been investigated. Studies have screened these compounds against common fungal pathogens like Candida albicans and Aspergillus niger. ijacskros.com For instance, a novel series of pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which are structurally related to thienopyrimidines, were tested for antifungal activity. One compound from this series showed activity against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 200 μg/mL. researchgate.net Another study synthesizing various N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamide derivatives reported that several compounds possessed good antifungal activity when compared to the standard drug fluconazole (B54011) against both A. niger and C. albicans. ijacskros.com

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (In Vitro)

The structural similarity of thienopyrimidines to purines makes them key candidates for the development of anticancer agents, often designed as kinase inhibitors. nih.govresearchgate.net Numerous derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide panel of human cancer cell lines. mdpi.comresearchgate.net

Thieno[2,3-d]pyrimidine derivatives have been extensively evaluated for their in vitro antiproliferative activity against various human cancer cell lines, including the breast adenocarcinoma lines MDA-MB-231 and MCF-7. researchgate.netnih.gov In one study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested, with one compound showing a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another research effort synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their bioactivity against the MDA-MB-231 cell line. One of the most promising compounds exhibited an IC50 of 27.6 μM, which was comparable to the positive control, paclitaxel (B517696) (IC50 of 29.3 μM). researchgate.net Other studies have confirmed the cytotoxicity of different derivatives against cell lines such as HepG-2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma). nih.govsemanticscholar.org

Table 2: In Vitro Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Class Cell Line Activity Measurement (IC50) Reference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylates MCF-7 4.3 ± 0.11 µg/mL nih.gov
Thieno[2,3-d]pyrimidine derivative (Compound l) MDA-MB-231 27.6 μM researchgate.net
3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine HCT-116 0.904 ± 0.03 µM researchgate.net

A crucial aspect of developing anticancer agents is ensuring selectivity, where the compound is more toxic to cancer cells than to normal, healthy cells. The selectivity index (SI) is a ratio that quantifies this differential cytotoxicity. Research into 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates calculated this index. The highest selective index with respect to MCF-7 cells was 19.3 for one compound, while another derivative showed the highest selectivity towards MDA-MB-231 cells with an SI of 3.7. nih.gov Similarly, a study on 3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives found a compound with high activity against the HCT-116 colon cancer cell line (IC50 = 0.904 ± 0.03 µM) and an SI of 20.42 when compared to a normal colon cell line (FHC), excelling the reference drug doxorubicin (B1662922) (SI = 6.19). researchgate.net

Anti-inflammatory Activity Studies (In Vitro)

Thieno[2,3-d]pyrimidine derivatives have been explored as a new class of non-acidic anti-inflammatory agents, potentially offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal side effects. nih.gov In vitro and in vivo studies have demonstrated their potential to modulate inflammatory pathways. One study found that a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives could significantly decrease the concentration of prostaglandin (B15479496) E2 (PGE2) in blood serum, a key mediator of inflammation. nih.gov One compound, in particular, reduced PGE2 concentration to 19 pg/mL, a level comparable to the effect of diclofenac. nih.gov Other research has also highlighted the anti-inflammatory properties of this class of compounds, with some showing activity comparable to standard drugs like indomethacin. researchgate.net

Table of Mentioned Compounds

Compound Name/Class
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine
Thieno[2,3-d]pyrimidinediones
N-benzylamides of 4-oxo-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones
N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide
4-amino-thieno[2,3-d]pyrimidine-6-carboxylates
3-phenyltetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine
3-substituted-2-thioxo-thieno[2,3-d]pyrimidine
Paclitaxel
Doxorubicin
Fluconazole
Diclofenac

Other Investigated Biological Activities (In Vitro): Antiviral, Antiprotozoal, Antioxidant, Antidiabetic

The thieno[2,3-d]pyrimidine scaffold is a versatile structure that has been explored for a wide range of biological activities beyond its well-documented role in anticancer research. The structural similarity of this heterocyclic system to endogenous purines makes it a compelling candidate for interaction with various biological targets. This has led to the investigation of its derivatives for potential applications as antiviral, antiprotozoal, antioxidant, and antidiabetic agents. While specific in vitro studies on this compound for these particular activities are not extensively detailed in published literature, research on related analogues provides insight into the potential of this chemical class.

Antiviral Activity

Thieno[2,3-d]pyrimidine derivatives have been identified as a promising class of compounds in the search for new antiviral agents. ijacskros.com The core structure is considered a key pharmacophore that can be modified to target various viral replication mechanisms. Several derivatives have been synthesized and evaluated for their ability to inhibit different types of viruses. nih.gov For instance, certain thieno[2,3-d]pyrimidinediones, while primarily investigated for antibacterial properties, were also screened for antiviral activity. nih.gov Although the initial screening of some of these specific dione (B5365651) derivatives did not detect significant antiviral effects, the broader class of thienopyrimidines continues to be an area of interest in antiviral drug discovery. ijacskros.comnih.gov The exploration of different substituents on the thieno[2,3-d]pyrimidine ring system is a key strategy in developing potent and selective antiviral compounds.

Antiprotozoal Activity

Research has also extended into the evaluation of thieno[2,3-d]pyrimidine derivatives against protozoal parasites. A study focused on novel thieno[2,3-d]pyrimidin-4(3H)-ones featuring a benzimidazole (B57391) ring demonstrated significant antiprotozoal and anthelmintic effects. nih.gov In in vitro tests against the parasite Trichinella spiralis, these benzimidazole derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones showed higher activity than the reference drug albendazole. nih.gov

Specifically, compound 22 (2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one) was the most active, revealing 95% efficacy at a concentration of 5 mg/kg after 24 hours. nih.gov Other compounds from the same series also showed notable activity. nih.gov These findings underscore the potential of the thieno[2,3-d]pyrimidine scaffold as a basis for the development of new antiparasitic agents. nih.gov

Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives against Trichinella spiralis

Compound Efficacy (%) Concentration (mg/kg) Duration (hours)
8 90% 5 48
10 90% 5 48
11 90% 5 24

| 22 | 95% | 5 | 24 |

Antioxidant Activity

Oxidative stress is implicated in a multitude of disease states, making the discovery of novel antioxidants a significant therapeutic goal. Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antioxidant properties, which may contribute to their other observed biological activities, such as anti-inflammatory and antidiabetic effects. ijacskros.comceon.rs

An in vitro study assessing the antioxidant capacity of a series of tetrahydro-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidines via a lipid peroxidation method identified two compounds with notable activity. ceon.rs The results indicated that the presence of a 2-substituted pyridin-2-yl moiety on the thieno[2,3-d]pyrimidine core was a common structural feature of the active compounds. ceon.rs However, their antioxidant capacity was not as potent as standard antioxidants like Trolox, caffeic acid, and quercetin. ceon.rs

Table 2: Antioxidant Activity of Tetrahydro-benzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine Derivatives

Compound IC₅₀ (μM)
11 (2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-amine) 90 ± 4

| 17 (2-(2-(pyridin-2-yl)-5,6,7,8-tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione) | 165 ± 40 |

Antidiabetic Activity

The thieno[2,3-d]pyrimidine nucleus has also been explored as a scaffold for designing potential antidiabetic agents. ijacskros.com The diverse biological activities of this class of compounds suggest that they may interact with targets relevant to diabetes mellitus. While comprehensive in vitro studies detailing the specific mechanisms, such as enzyme inhibition (e.g., α-glucosidase or PTP1B) or effects on glucose uptake in cell lines, are still emerging for this specific chemical family, the potential for antidiabetic activity remains an area of interest for researchers. ceon.rs The link between oxidative stress and diabetes suggests that the antioxidant properties observed in some derivatives could also be relevant to potential antidiabetic effects. ceon.rs

Computational and Theoretical Chemistry Approaches in Thienopyrimidine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thienopyrimidine research, docking is extensively used to understand how derivatives bind to the active sites of target proteins, such as kinases, which are often implicated in diseases.

Research on various thieno[2,3-d]pyrimidine (B153573) derivatives has demonstrated their potential to interact with a range of biological targets. Docking studies are crucial for elucidating the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formation of hydrogen bonds between the thienopyrimidine core or its substituents and amino acid residues in the protein's active site is a key factor in binding affinity.

Hydrophobic Interactions: The aromatic rings of the thienopyrimidine scaffold often engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Interactions: Pi-stacking or pi-cation interactions can occur between the aromatic system of the ligand and specific amino acid residues like arginine. mdpi.com

For instance, docking studies on thieno[2,3-d]pyrimidine derivatives targeting Janus kinase 1 (JAK1) have revealed binding energies indicating strong affinity. researchgate.net Similarly, when docked against the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis, certain pyrimidine (B1678525) candidates showed favorable binding energies. mdpi.com These computational models allow researchers to visualize binding modes and predict how structural modifications to the 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine scaffold might enhance or alter target specificity and affinity.

Thienopyrimidine DerivativeProtein TargetReported Binding Energy (kcal/mol)Primary Interactions Noted
Compound 5b (a thiophene (B33073) derivative)JAK1 (PDB: 4E4L)-7.59Hydrophobic interactions and hydrogen bonding researchgate.net
Compound 5 (a pyrimidine derivative)Bcl-2-5.8815Pi-cation interaction with ARG 129 mdpi.com
Compound 14 (a thienopyrimidine derivative)Not Specified-20.38 (MM-GBSA)Not Specified ekb.eg

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. samipubco.com These calculations provide insights into the distribution of electrons within the this compound structure, which governs its reactivity, stability, and intermolecular interactions.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net Studies have shown that thienopyrimidines tend to have lower HOMO-LUMO energy gaps compared to their thiophene precursors. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological targets.

DFT calculations on thienopyrimidine derivatives have been used to optimize molecular geometries, determine frontier orbital energies, and provide a theoretical basis for their observed biological activities. tandfonline.commdpi.com For example, DFT analysis of one thiophene derivative revealed low HOMO and LUMO energy values, with an energy gap that supported its role in kinase inhibition. researchgate.net

Thienopyrimidine DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Compound 5b (a thiophene derivative)-4.89-3.221.66 researchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. ekb.eg By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked complex and reveal conformational changes that occur upon binding.

In the study of thienopyrimidines, MD simulations are typically run for nanosecond timescales (e.g., 100-200 ns) to confirm the stability of the binding pose predicted by docking. tandfonline.comsemanticscholar.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over the simulation time indicates that the complex has reached equilibrium and the ligand is stably bound. mdpi.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, correlating well with experimental activity. ekb.eg One study on a thienopyrimidine derivative reported a high MM-GBSA value of -20.38, indicating strong binding. ekb.eg

These simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction, confirming that a compound like this compound can maintain a stable and favorable conformation within a target's active site. tandfonline.com

In Silico ADMET Predictions

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) predictions are computational models that forecast these properties, allowing for early identification of potentially viable compounds.

For the thieno[2,3-d]pyrimidine class, ADMET predictions have been used to evaluate several key parameters, excluding toxicity profiles:

Gastrointestinal (GI) Absorption: Predictions often indicate good GI absorption for these compounds. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Studies on thieno[2,3-d]pyrimidine derivatives have shown that they are predicted to have low to very low BBB penetration, which can be desirable depending on the therapeutic target. nih.gov

Cytochrome P450 (CYP) Inhibition: An important aspect of metabolism, the potential to inhibit CYP enzymes is often assessed. One study found that its target compounds were predicted to have a non-inhibitory effect on the CYP2D6 enzyme. nih.gov

Lipinski's Rule of Five: This rule assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors. Thienopyrimidine derivatives often show no violations of this rule, indicating good potential for oral bioavailability. mdpi.com

These computational predictions suggest that compounds based on the thieno[2,3-d]pyrimidine scaffold, such as this compound, possess favorable pharmacokinetic characteristics for further investigation. mdpi.comnih.gov

ADMET PropertyPredicted Outcome for Thienopyrimidine DerivativesReference
Blood-Brain Barrier (BBB) PenetrationLow to very low nih.gov
CYP2D6 InhibitionNon-inhibitory effect nih.gov
Gastrointestinal (GI) AbsorptionGood mdpi.com
Lipinski's Rule ViolationsNone mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine and Its Intermediates

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine (C₈H₅BrClN₃S), HRMS would provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm). This precise mass is then compared to the calculated theoretical mass to confirm the molecular formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would provide further definitive evidence for the presence of these halogens in the molecule.

Isotope Natural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31
³⁵Cl75.77
³⁷Cl24.23

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the fused aromatic ring system are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur in the fingerprint region of the spectrum. The C-Cl stretch is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretch would appear at lower wavenumbers, typically between 600-500 cm⁻¹.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
C=N / C=C Stretch1600 - 1450
C-Cl Stretch800 - 600
C-Br Stretch600 - 500

Future Research Directions and Unaddressed Challenges in 6 Bromo 4 Chloro 5 Methylthieno 2,3 D Pyrimidine Chemistry and Biology

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine and its derivatives often involves multi-step sequences that may rely on hazardous reagents and generate significant waste. researchgate.net A primary challenge is the development of more sustainable and efficient synthetic pathways. Future research should focus on:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of safer, biodegradable solvents, minimizing toxic reagents, and reducing energy consumption. rasayanjournal.co.inbenthamdirect.com Techniques like microwave-assisted synthesis have already shown promise in accelerating reactions and improving yields for thienopyrimidine analogs. nih.gov Further exploration of solvent-free reactions, mechanochemistry, and the use of catalysts can lead to more environmentally benign processes. rasayanjournal.co.in

One-Pot Reactions: Designing one-pot or tandem reactions where multiple transformations occur in a single reaction vessel can significantly enhance efficiency by reducing intermediate handling and purification steps. mdpi.com This approach would streamline the synthesis of complex thienopyrimidine derivatives from simple starting materials.

Synthetic Strategy Challenges Future Direction
Multi-step SynthesisLow overall yield, waste generation, use of hazardous reagents.Process optimization, development of one-pot reactions.
Conventional HeatingLong reaction times, high energy consumption.Microwave-assisted synthesis, ultrasonication. rasayanjournal.co.innih.gov
Use of Toxic Solvents/ReagentsEnvironmental pollution, safety hazards.Exploration of green solvents (e.g., ionic liquids), solvent-free conditions. rasayanjournal.co.in

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The primary sites for derivatization of this compound are the chloro group at C4 (via nucleophilic aromatic substitution) and the bromo group at C6 (via palladium-catalyzed cross-coupling reactions like Suzuki coupling). researchgate.net However, there are unaddressed challenges and opportunities:

Site-Selectivity: In dihalogenated pyrimidines, achieving selective reaction at one halogen over the other can be challenging. nih.govnih.gov Future work should focus on developing catalytic systems and reaction conditions that allow for precise, regioselective functionalization at either the C4 or C6 position, which is crucial for building molecular diversity. researchgate.net While palladium catalysts are common, exploring other transition metals could unveil novel selectivity.

Functionalization of Other Positions: The reactivity of the methyl group at C5 and the C2 position of the thienopyrimidine core remains relatively underexplored. Developing methods to functionalize these positions would open up new chemical space and allow for the synthesis of analogs with unique structural features and potentially novel biological activities.

Novel Coupling Reactions: Beyond the well-established Suzuki coupling, the application of other modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, C-H activation) could provide access to a wider range of derivatives that are currently difficult to synthesize.

Identification of New Biological Targets and Mechanisms of Action

The thieno[2,3-d]pyrimidine (B153573) scaffold is a "privileged structure" known to inhibit various protein kinases, including VEGFR-2, EGFR, and PI3K, making it a valuable core for anticancer drug discovery. researchgate.netmdpi.comresearchgate.netnih.gov However, its full biological potential is likely yet to be realized.

Screening Against Diverse Targets: A significant opportunity lies in screening libraries of this compound derivatives against a broader range of biological targets beyond kinases. These could include other enzyme families like proteases and phosphatases, as well as G-protein coupled receptors (GPCRs) and ion channels. nih.gov This could uncover entirely new therapeutic applications for this scaffold.

Elucidating Mechanisms of Action: For many active thienopyrimidine derivatives, the precise mechanism of action is not fully understood. Future research should go beyond simple enzyme inhibition assays to investigate the downstream effects on cellular signaling pathways, potential for inducing apoptosis or autophagy, and effects on the cell cycle. tandfonline.comnih.govrsc.org This deeper understanding is critical for optimizing drug candidates and predicting potential side effects.

Tackling Drug Resistance: As resistance to existing kinase inhibitors is a major clinical challenge, a key area of research is the design of thienopyrimidine analogs that are effective against drug-resistant mutant forms of kinases, such as EGFR T790M. tandfonline.comnih.gov

Target Class Known Targets Potential Future Targets
KinasesEGFR, VEGFR-2, PI3K, aPKC, FLT3 mdpi.comnih.govnih.govnih.govOther members of the kinome, drug-resistant mutants
Other EnzymesDihydrofolate reductase (DHFR) nih.govProteases, Phosphatases, Sirtuins
ReceptorsGnRH Receptor nih.govGPCRs, Nuclear Receptors
OtherH. pylori respiratory complex I nih.govIon Channels, Transporters nih.gov

Design and Synthesis of Highly Selective and Potent Thienopyrimidine Analogs

While many potent thienopyrimidine-based inhibitors have been developed, achieving high selectivity remains a significant challenge. Lack of selectivity can lead to off-target effects and toxicity.

Structure-Based Drug Design: Leveraging the known crystal structures of target proteins, structure-based design can guide the synthesis of analogs with modifications that enhance binding affinity and selectivity. nih.gov By carefully designing substituents that exploit unique features of the target's binding site, it is possible to create highly selective inhibitors. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different substituents at various positions on the thienopyrimidine core influence potency and selectivity. mdpi.comnih.govnih.govresearchgate.net Future work should involve systematic exploration of the chemical space around the scaffold to build detailed SAR models that can guide the design of next-generation inhibitors.

Fragment-Based and Scaffold Hopping Approaches: Employing fragment-based drug discovery can identify small molecular fragments that bind to the target, which can then be grown or linked using the thienopyrimidine core. Additionally, "scaffold hopping" strategies can be used to replace the thienopyrimidine core with other heterocycles while retaining key binding interactions, potentially leading to compounds with improved properties. bohrium.com

Advanced Computational Tools for Predictive Modeling and Lead Optimization

Computational chemistry plays an increasingly vital role in modern drug discovery. For the thienopyrimidine scaffold, these tools can accelerate the design and optimization process.

Predictive ADMET Modeling: A major challenge in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). In silico ADMET prediction tools can assess the drug-likeness of designed analogs early in the process, helping to prioritize compounds with favorable profiles and flag those likely to fail later on. nih.govnih.govresearchgate.netiipseries.org

Molecular Dynamics (MD) Simulations: While molecular docking predicts static binding poses, MD simulations can provide a dynamic view of how a ligand interacts with its target protein over time. tandfonline.comrsc.orgnih.gov This can confirm the stability of binding modes, reveal key interactions, and help explain the basis of potency and selectivity, offering deeper insights than docking alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA can be developed from a series of active compounds to create a statistical model that correlates a molecule's structural features with its biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.

The continued exploration of this compound and its derivatives holds immense promise for the discovery of new therapeutic agents. By addressing the challenges in synthesis, exploring novel biological applications, and leveraging advanced computational tools, researchers can unlock the full potential of this versatile scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 6-bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yields?

Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

Cyclization : Reacting 5-methylthiophene-2,3-diamine with brominated/chlorinated carbonyl reagents (e.g., bromoacetyl chloride) under reflux in anhydrous THF or DMF .

Halogenation : Sequential bromination and chlorination using NBS (N-bromosuccinimide) or PCl₅, with yields dependent on stoichiometry and temperature (70–85% yields reported at 0–5°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. Critical Parameters :

  • Catalyst choice : FeCl₃-SiO₂ enhances cyclization efficiency (75% yield observed in ethanol reflux) .
  • Solvent polarity : Polar aprotic solvents (DMF) improve halogenation homogeneity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H-NMR : Methyl protons at δ 2.4–2.6 ppm; aromatic protons in thienopyrimidine ring at δ 7.2–8.1 ppm .
    • ¹³C-NMR : Confirm bromine and chlorine substitution via deshielded carbons (C-Br ~105 ppm; C-Cl ~125 ppm) .
  • Mass Spectrometry : ESI-MS m/z calculated for C₇H₅BrClN₂S: [M+H⁺] 278.9 (observed 279.0) .
  • X-ray Crystallography : Resolves π-halogen interactions and confirms spatial arrangement (e.g., dihedral angles between rings) .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer : The bromine at position 6 acts as a superior leaving group compared to chlorine (position 4) due to lower bond dissociation energy (C-Br vs. C-Cl). For Suzuki couplings:

  • Catalyst System : Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (80°C, 12 h).
  • Selectivity : Bromine reacts preferentially; chlorine remains inert unless harsh conditions (e.g., CuI/140°C) are used .
  • Challenges : Competitive dehalogenation occurs if Pd loading exceeds 5 mol% .

Contradiction Note :
Some studies report chlorine participation in Ullmann couplings with CuI/proline ligands, contradicting traditional inertness . This requires controlled screening of ligands/temperatures.

Q. What strategies resolve low solubility in aqueous media for biological assays?

Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the methyl group (hydrolyzable in vivo) .
  • Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent Systems : DMSO/PBS (10:90 v/v) maintains solubility without denaturing proteins (tested up to 1 mM) .

Q. How can computational modeling predict bioactivity against kinase targets (e.g., EGFR, BRAF)?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR: 1M17). Key interactions:
    • Bromine forms halogen bonds with kinase hinge region (e.g., Met793).
    • Methyl group enhances hydrophobic packing in the ATP-binding pocket .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2.0 Å acceptable) .
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ (R² >0.85 achieved in thienopyrimidine derivatives) .

Q. What are the contradictions in reported antibacterial vs. anti-inflammatory activities, and how can they be resolved experimentally?

Methodological Answer :

  • Contradiction : Some studies report MIC = 2 µg/mL against S. aureus , while others show no activity but potent COX-2 inhibition (IC₅₀ = 0.8 µM) .
  • Resolution Strategies :
    • Dose-Response Curves : Test 0.1–100 µM ranges to identify biphasic effects.
    • Target-Specific Assays : Use β-lactamase reporter assays for antibacterial activity and COX-2 ELISA for anti-inflammatory profiling .
    • Metabolite Analysis : LC-MS/MS to detect hydrolyzed derivatives (e.g., loss of bromine) that may alter activity .

Q. How can regioselective functionalization at the 5-methyl position be achieved for SAR studies?

Methodological Answer :

  • Radical Bromination : Use NBS/AIBN in CCl₄ (65°C, 6 h) to brominate the methyl group (yield ~70%) .
  • Oxidation to Carboxylic Acid : KMnO₄/H₂SO₄ (0°C, 2 h) converts methyl to -COOH, enabling amide coupling (e.g., EDC/HOBt) .
  • Challenges : Over-oxidation to ketones occurs if reaction time exceeds 3 h .

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6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine
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Reactant of Route 2
6-Bromo-4-chloro-5-methylthieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.